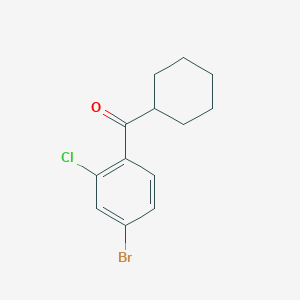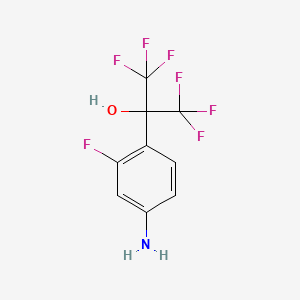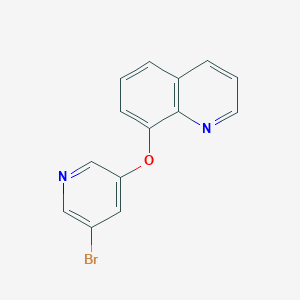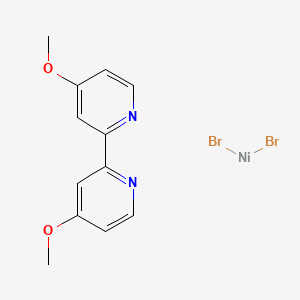
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a complex compound that combines nickel and bromine with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel salts with bromine and 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the compound to lower oxidation states or even elemental nickel.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism by which Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal centers in enzymes, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with different functional groups and reactivity.
4,4’-Dimethoxy-2,2’-bipyridine: Another pyridine derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C12H12Br2N2NiO2 |
|---|---|
Molecular Weight |
434.74 g/mol |
IUPAC Name |
dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2BrH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
UCVKJWLEJDSKHH-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.[Ni](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


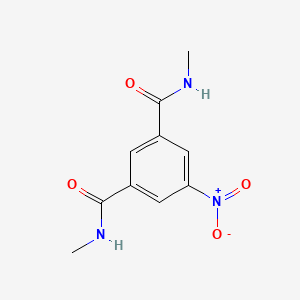
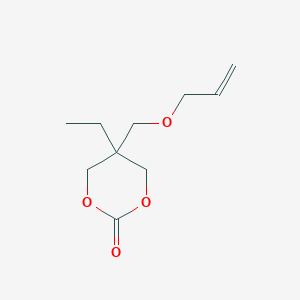

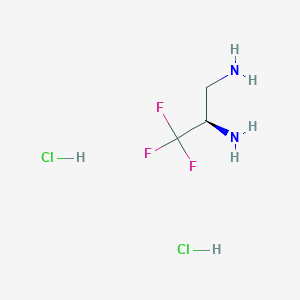


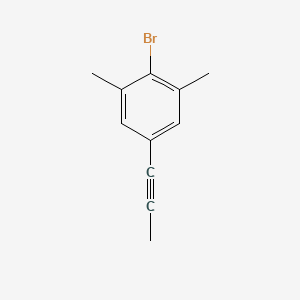

![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)


